(4-Chloro-benzyl)-cyclobutyl-amine
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Overview
Description
(4-Chloro-benzyl)-cyclobutyl-amine is an organic compound characterized by the presence of a 4-chloro-benzyl group attached to a cyclobutyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-benzyl)-cyclobutyl-amine typically involves the reaction of 4-chloro-benzyl chloride with cyclobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 4-chloro-benzyl chloride and cyclobutylamine are continuously fed into the reactor along with a base. The reaction mixture is then passed through the reactor, and the product is collected and purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-benzyl)-cyclobutyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the 4-chloro-benzyl group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of 4-chloro-benzyl ketone or 4-chloro-benzoic acid.
Reduction: Formation of cyclobutylamine derivatives or cyclobutanol.
Substitution: Formation of 4-hydroxy-benzyl-cyclobutyl-amine or other substituted derivatives.
Scientific Research Applications
(4-Chloro-benzyl)-cyclobutyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-cyclobutyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Chloro-benzyl chloride
- Cyclobutylamine
- 4-Chloro-benzyl alcohol
Comparison: (4-Chloro-benzyl)-cyclobutyl-amine is unique due to the combination of the 4-chloro-benzyl group and the cyclobutyl-amine moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the cyclobutyl ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclobutanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPTSKQNZIDCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454642 |
Source
|
Record name | (4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-97-0 |
Source
|
Record name | (4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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